molecular formula C8H10O2 B14664550 2-Hydroxy-4,4-dimethylcyclohexa-2,5-dien-1-one CAS No. 42117-29-3

2-Hydroxy-4,4-dimethylcyclohexa-2,5-dien-1-one

Cat. No.: B14664550
CAS No.: 42117-29-3
M. Wt: 138.16 g/mol
InChI Key: KXONOOUSFTWBJN-UHFFFAOYSA-N
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Description

2-Hydroxy-4,4-dimethylcyclohexa-2,5-dien-1-one is an organic compound with the molecular formula C8H10O2 It is a derivative of cyclohexadienone and features a hydroxyl group and two methyl groups attached to the cyclohexadienone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4,4-dimethylcyclohexa-2,5-dien-1-one can be achieved through several methods. One common approach involves the oxidation of 4,4-dimethylcyclohex-2-en-1-one using reagents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4,4-dimethylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-4,4-dimethylcyclohexa-2,5-dien-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4,4-dimethylcyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the electron-deficient cyclohexadienone ring make it a reactive electrophile, capable of undergoing nucleophilic addition reactions. These interactions can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4,4,6-trimethylcyclohexa-2,5-dien-1-one: Similar structure with an additional methyl group.

    4,4-Dimethylcyclohexa-2,5-dien-1-one: Lacks the hydroxyl group.

    2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one: Contains bulkier tert-butyl groups.

Uniqueness

The presence of the hydroxyl group and the two methyl groups on the cyclohexadienone ring differentiates it from other similar compounds and influences its chemical behavior .

Properties

CAS No.

42117-29-3

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

2-hydroxy-4,4-dimethylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C8H10O2/c1-8(2)4-3-6(9)7(10)5-8/h3-5,10H,1-2H3

InChI Key

KXONOOUSFTWBJN-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC(=O)C(=C1)O)C

Origin of Product

United States

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